1-Cyclopentyl-2,2,2-trifluoroethan-1-one

Physical Chemistry Chemical Synthesis Process Optimization

1-Cyclopentyl-2,2,2-trifluoroethan-1-one (CAS 101066-63-1) is a fluorinated organic compound belonging to the class of trifluoromethyl ketones. It has a molecular formula of C₇H₉F₃O and a molecular weight of 166.14 g/mol.

Molecular Formula C7H9F3O
Molecular Weight 166.14 g/mol
CAS No. 101066-63-1
Cat. No. B034632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopentyl-2,2,2-trifluoroethan-1-one
CAS101066-63-1
SynonymsEthanone, 1-cyclopentyl-2,2,2-trifluoro- (9CI)
Molecular FormulaC7H9F3O
Molecular Weight166.14 g/mol
Structural Identifiers
SMILESC1CCC(C1)C(=O)C(F)(F)F
InChIInChI=1S/C7H9F3O/c8-7(9,10)6(11)5-3-1-2-4-5/h5H,1-4H2
InChIKeyRLJGNALMBCVVLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopentyl-2,2,2-trifluoroethan-1-one (CAS 101066-63-1): A Trifluoromethyl Ketone Building Block for Chemical Synthesis and Procurement


1-Cyclopentyl-2,2,2-trifluoroethan-1-one (CAS 101066-63-1) is a fluorinated organic compound belonging to the class of trifluoromethyl ketones. It has a molecular formula of C₇H₉F₃O and a molecular weight of 166.14 g/mol . The compound features a cyclopentyl group directly attached to a carbonyl, which is further bonded to a trifluoromethyl (-CF₃) moiety, giving it a unique stereoelectronic profile [1]. It is primarily available as a liquid with a purity of 95% and is intended for research use as a synthetic intermediate .

Why Trifluoromethyl Ketone Analogs Cannot Be Interchanged with 1-Cyclopentyl-2,2,2-trifluoroethan-1-one


Trifluoromethyl ketones are a broad class of compounds, but their specific steric and electronic properties, as well as their physical characteristics, are exquisitely sensitive to the nature of the substituent attached to the carbonyl group. A simple substitution of the cyclopentyl ring in 1-cyclopentyl-2,2,2-trifluoroethan-1-one with a different group, such as a cyclohexyl or a phenyl ring, leads to quantifiable changes in boiling point, density, and stability . These differences directly impact critical parameters in chemical synthesis, including reaction conditions (temperature and pressure), purification strategies (distillation), and storage requirements . Therefore, assuming functional equivalence without quantitative verification can lead to failed reactions, altered product yields, and compromised purity, making precise compound selection a crucial procurement decision.

Quantifiable Differentiation of 1-Cyclopentyl-2,2,2-trifluoroethan-1-one Against Its Closest Analogs


Boiling Point Differentiation: Cyclopentyl vs. Cyclohexyl and Phenyl Analogs

1-Cyclopentyl-2,2,2-trifluoroethan-1-one exhibits a predicted boiling point of 141.2 °C , which is distinct from the experimentally determined boiling point of 123 °C for its cyclohexyl analog, 1-cyclohexyl-2,2,2-trifluoroethan-1-one . The difference is even more pronounced when compared to the phenyl derivative, 2,2,2-trifluoro-1-phenylethan-1-one, which has a boiling point of 165-166 °C [1]. This ~18 °C difference from the cyclohexyl analog and ~24 °C difference from the phenyl analog are critical for selecting appropriate distillation and reaction conditions.

Physical Chemistry Chemical Synthesis Process Optimization

Density Variation Across Cyclopentyl, Cyclohexyl, and Phenyl Trifluoromethyl Ketones

The density of 1-cyclopentyl-2,2,2-trifluoroethan-1-one is predicted to be 1.218 ± 0.06 g/cm³ . This value is notably higher than that of the cyclohexyl analog (1.169 ± 0.06 g/cm³) but slightly lower than the phenyl derivative (1.24 g/mL at 25 °C) [1]. The ~4% higher density compared to the cyclohexyl analog is a direct consequence of the more compact cyclopentyl ring structure.

Physical Chemistry Formulation Material Science

Storage and Stability: Cold Storage Requirement for Cyclopentyl Derivative

According to vendor specifications, 1-cyclopentyl-2,2,2-trifluoroethan-1-one requires storage at 4 °C . This is a distinct requirement compared to its cyclohexyl analog, which is stable when stored at room temperature . This difference suggests a higher thermal sensitivity or a lower activation energy for potential degradation pathways in the cyclopentyl derivative, a critical piece of information for inventory management and experimental planning.

Chemical Stability Storage Procurement

Key Research and Industrial Applications Informed by the Evidence Profile of 1-Cyclopentyl-2,2,2-trifluoroethan-1-one


Synthesis of Fluorinated Building Blocks Requiring Intermediate Volatility

The boiling point of 1-cyclopentyl-2,2,2-trifluoroethan-1-one (141.2 °C) positions it between the more volatile cyclohexyl analog (123 °C) and the less volatile phenyl analog (165-166 °C). This makes it a preferred synthetic intermediate for multi-step syntheses where a balance between ease of removal (by distillation) and thermal stability is required, particularly in the construction of complex fluorinated heterocycles or pharmaceuticals where the trifluoromethyl group enhances metabolic stability .

Development of Medicinal Chemistry Candidates with Optimized Lipophilicity

The calculated partition coefficient (XLogP) of 2.6 indicates a moderate lipophilicity, which is a desirable characteristic for drug candidates to balance membrane permeability and aqueous solubility. The cyclopentyl group offers a unique steric profile compared to a phenyl or cyclohexyl ring , allowing medicinal chemists to fine-tune the steric bulk and three-dimensional shape of lead compounds without drastically altering the compound's overall physicochemical properties. This is a critical advantage in structure-activity relationship (SAR) studies for optimizing target binding and reducing off-target effects.

Precise Formulation and Separation Processes Leveraging Density Differences

The density of 1-cyclopentyl-2,2,2-trifluoroethan-1-one (1.218 g/cm³) is quantifiably different from its close analogs [1]. This property is vital in industrial settings for designing efficient separation and purification workflows, such as counter-current chromatography or liquid-liquid extraction, where density dictates phase behavior and separation efficiency. The specific density of the cyclopentyl derivative allows for optimized process design that cannot be achieved by simply substituting a structurally similar analog.

Cold-Chain Dependent Research and Inventory Management

The requirement for cold storage at 4 °C necessitates a cold-chain infrastructure for this compound, unlike its room-temperature stable cyclohexyl counterpart . This makes the cyclopentyl derivative the compound of choice in research settings where such infrastructure is already in place (e.g., for biomolecules) and where its unique reactivity profile is required. Conversely, it would be a less suitable choice for high-temperature, long-duration reactions or for facilities lacking reliable refrigeration.

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